molecular formula C12H5F5OS B13904798 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone

Cat. No.: B13904798
M. Wt: 292.23 g/mol
InChI Key: NHCLUGDRJDXSKT-UHFFFAOYSA-N
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Description

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is an organic compound with the molecular formula C12H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thienyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but differs in the functional group attached.

    2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the ethanone group.

    2,3,4,5,6-Pentafluorothiophenol: Features a thiol group attached to the pentafluorophenyl ring.

Uniqueness

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is unique due to the combination of the pentafluorophenyl and thienyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H5F5OS

Molecular Weight

292.23 g/mol

IUPAC Name

1-[5-(2,3,4,5,6-pentafluorophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H5F5OS/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3

InChI Key

NHCLUGDRJDXSKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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